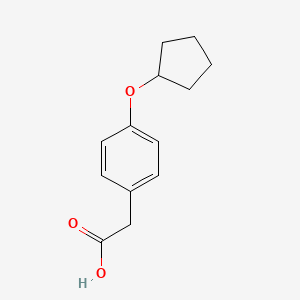

2-(4-(Cyclopentyloxy)phenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyclopentyloxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(15)9-10-5-7-12(8-6-10)16-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNKBQIDIFHNCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Cyclopentyloxy Phenyl Acetic Acid

Foundational Synthetic Routes for 2-(4-(Cyclopentyloxy)phenyl)acetic Acid

The primary approach to synthesizing this compound hinges on the formation of an ether linkage to a pre-existing phenylacetic acid framework. The Williamson ether synthesis is the most common and direct method employed for this purpose.

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule reveals two main strategic disconnections. The most logical disconnection is at the ether bond, leading back to a 4-hydroxyphenylacetic acid derivative and a cyclopentyl electrophile. A second, less common, disconnection involves building the acetic acid side chain after the formation of the cyclopentyloxy-substituted benzene (B151609) ring.

Primary Retrosynthetic Pathway:

This pathway identifies 4-hydroxyphenylacetic acid or its corresponding ester as a key precursor. The synthesis then requires the etherification of the phenolic hydroxyl group.

Target Molecule: this compound

Disconnection: C(aryl)-O bond of the ether

Precursors: 4-Hydroxyphenylacetic acid (or its ester) and a cyclopentyl halide (e.g., cyclopentyl bromide).

This approach is generally preferred due to the commercial availability and straightforward reactivity of the precursors.

Key Precursor Synthesis and Purification

The synthesis of the crucial precursor, 4-hydroxyphenylacetic acid, can be achieved through several methods:

From 4-Aminophenylacetic Acid: This involves the diazotization of 4-aminophenylacetic acid followed by hydrolysis of the resulting diazonium salt to introduce the hydroxyl group.

From 4-Methoxyphenylacetic Acid: Demethylation of the readily available 4-methoxyphenylacetic acid, often using strong acids like hydrobromic acid or Lewis acids, provides 4-hydroxyphenylacetic acid.

From Benzyl (B1604629) Phenyl Ether: A multi-step synthesis starting with the chloromethylation of benzyl phenyl ether to form 4-benzyloxybenzyl chloride. This is followed by cyanation and subsequent hydrolysis of the nitrile to yield the carboxylic acid, with a final debenzylation step to reveal the phenol.

Willgerodt-Kindler Reaction: This reaction utilizes 4-hydroxyacetophenone, which is reacted with sulfur and a secondary amine (like morpholine) to form a thioamide, followed by hydrolysis to yield 4-hydroxyphenylacetic acid.

The purification of 4-hydroxyphenylacetic acid is typically achieved through recrystallization from water or aqueous ethanol. For syntheses requiring the ester, methyl 4-hydroxyphenylacetate (B1229458) can be prepared by Fischer esterification of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

The other key precursor is a cyclopentylating agent, most commonly cyclopentyl bromide or cyclopentyl iodide. These are commercially available or can be prepared from cyclopentanol.

Optimization of Reaction Conditions and Yields

The core of the synthesis is the Williamson etherification of 4-hydroxyphenylacetic acid or its ester. To optimize this SN2 reaction, several factors must be considered to maximize the yield and minimize side reactions.

Protection Strategy: The carboxylic acid group of 4-hydroxyphenylacetic acid is acidic and can interfere with the basic conditions of the Williamson ether synthesis. Therefore, it is often advantageous to protect it as an ester (e.g., methyl or ethyl ester) prior to the etherification step. The ester can then be hydrolyzed in a final step to yield the target carboxylic acid.

Reaction Parameters for Williamson Ether Synthesis:

| Parameter | Condition | Rationale |

| Base | K₂CO₃, NaH, NaOH | To deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. The choice of base depends on the solvent and substrate. |

| Solvent | Acetone, DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. |

| Alkylating Agent | Cyclopentyl bromide, Cyclopentyl iodide | Iodides are more reactive than bromides but also more expensive. |

| Temperature | Room temperature to reflux | Higher temperatures increase the reaction rate but may also promote side reactions like elimination. |

| Catalyst | Phase-transfer catalysts (e.g., TBAB) | Can be used in biphasic systems to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. |

Yields for this type of etherification are typically in the range of 50-95%, depending on the specific conditions and scale of the reaction. tandfonline.com Optimization involves balancing reaction time, temperature, and the cost of reagents to achieve an efficient and economical process.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers approaches to improve the efficiency and environmental impact of chemical syntheses.

Enantioselective Synthesis Approaches (if applicable)

The molecule this compound does not possess a chiral center. The carbon atom of the methylene (B1212753) group in the acetic acid side chain is prochiral, but the molecule itself is achiral. Therefore, enantioselective synthesis is not applicable to the direct preparation of this compound. However, it is noteworthy that for derivatives of phenylacetic acid that do contain a chiral center at the alpha-position, enantioselective alkylation methods have been developed. These often involve the use of chiral auxiliaries or chiral lithium amide bases to direct the stereoselective introduction of an alkyl group. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Several principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign.

Alternative Energy Sources:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times for the Williamson ether synthesis, often from hours to minutes. researchgate.net This leads to substantial energy savings and can also improve yields by minimizing the formation of byproducts.

Ultrasound-Assisted Synthesis: Sonication can enhance the rate of heterogeneous reactions, such as those involving a solid base like potassium carbonate. researchgate.netsemanticscholar.org This can lead to shorter reaction times and milder reaction conditions.

Greener Solvents and Catalysts:

Ionic Liquids: Room-temperature ionic liquids can serve as both the solvent and promoter for Williamson ether synthesis. tandfonline.comresearchgate.netresearchgate.net They offer advantages such as low volatility, thermal stability, and recyclability, reducing the reliance on volatile organic compounds (VOCs).

Phase-Transfer Catalysis (PTC): PTC allows the reaction to be carried out in a biphasic system (e.g., water-toluene), which can simplify product isolation and reduce the use of anhydrous organic solvents. tandfonline.com

Surfactant-Assisted Synthesis in Water: Green methodologies have been developed for Williamson synthesis using surfactants in aqueous media, which can enhance reactivity and avoid the use of organic solvents. researchgate.net

Atom Economy: While the Williamson ether synthesis has a good atom economy, alternative routes with even higher atom efficiency are a constant goal in green chemistry. For instance, catalytic methods that avoid the use of stoichiometric amounts of base would be advantageous.

By incorporating these advanced strategies, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Flow Chemistry and Continuous Synthesis Methodologies

The application of flow chemistry and continuous synthesis methodologies to the production of this compound and its derivatives offers significant advantages over traditional batch processing. These techniques can lead to improved reaction efficiency, safety, and scalability. While specific literature on the continuous synthesis of this compound is not abundant, general principles and established methods for the synthesis of phenylacetic acid derivatives are highly applicable.

Continuous-flow processes can enhance heat and mass transfer, allowing for reactions to be conducted at higher temperatures and pressures than in batch reactors. This can significantly reduce reaction times and improve yields. For instance, a novel, metal-free process for the synthesis of a triazolyl acetic acid derivative has been successfully demonstrated under flow conditions, highlighting the potential for constructing heterocyclic analogues in a continuous, one-pot manner that is both atom-economical and environmentally benign. rsc.org Such a setup allows for the safe handling of potentially energetic intermediates, a common concern in complex organic syntheses. rsc.org

Furthermore, the synthesis of monoarylated acetaldehydes, key precursors to aryl-acetic acids, has been achieved using a continuous-flow method involving aryldiazonium salts. acs.org This approach is notable for its scalability and the safe, efficient in-situ generation of unstable diazonium intermediates. acs.org The principles of this method could be adapted for the continuous production of this compound.

Palladium-catalyzed carbonylation of benzyl chloride derivatives is another synthetic route to phenylacetic acids that has been improved using flow chemistry. researchgate.net This method provides a mild and effective way to prepare these compounds. researchgate.net Additionally, recent advancements in water microdroplet chemistry have shown promise for the one-step synthesis of phenylacetic acid from toluene (B28343) and carbon dioxide at room temperature, a method that is both eco-friendly and rapid. acs.org

The table below summarizes various continuous flow methodologies applicable to the synthesis of phenylacetic acid derivatives.

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Metal-Free Triazole Ring Construction | One-pot, atom-economical, avoids chromatography. rsc.org | Efficient synthesis of heterocyclic derivatives. |

| Meerwein Arylation via Diazonium Salts | Scalable, safe generation of unstable intermediates. acs.org | Controlled introduction of the aryl moiety. |

| Palladium-Catalyzed Carbonylation | Mild reaction conditions, effective for benzyl chlorides. researchgate.net | Alternative route from corresponding benzyl halides. |

| Water Microdroplet Chemistry | Catalyst-free, room temperature, rapid reaction. acs.org | Green and efficient synthesis from simple precursors. |

Design and Synthesis of Novel Analogues and Derivatives of this compound

The design and synthesis of novel analogues and derivatives are crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound.

Structure-Activity Relationship (SAR) Exploration via Structural Modifications

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For this compound, SAR exploration would involve systematic modifications of its core structure. While specific SAR data for this exact compound is limited in the public domain, valuable insights can be drawn from related phenylacetic acid derivatives.

Quantitative structure-activity relationship (QSAR) analysis of a series of 2-anilinophenylacetic acids, which are analogues of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, revealed that lipophilicity and the angle of twist between the two phenyl rings are critical parameters for their anti-inflammatory activity. nih.gov This suggests that modifications to the cyclopentyloxy group, which influences lipophilicity, could significantly impact the biological activity of this compound.

In another study on phenylpyrazole derivatives with anti-HIV activity, structural optimization of the benzyl group and the pyrazole (B372694) ring led to a significant increase in potency. nih.gov This underscores the importance of exploring various substituents on the phenyl ring of this compound. Furthermore, research on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety has established relationships between substituents and antiproliferative and antimicrobial activities. mdpi.com For example, a 2-pyridyl substituent was found to be crucial for antiproliferative activity, while a 4-methylphenyl group enhanced antibacterial properties. mdpi.com

The table below outlines potential structural modifications to this compound and the expected impact based on SAR principles from related compounds.

| Modification Site | Proposed Change | Rationale/Expected Outcome |

| Cyclopentyloxy Group | Varying cycloalkyl ring size (e.g., cyclobutoxy, cyclohexyloxy) | Modulate lipophilicity and steric bulk to optimize target binding. |

| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups | Alter electronic properties and potentially enhance interactions with the biological target. |

| Acetic Acid Moiety | Chain extension or branching (e.g., propionic acid derivative) | Investigate the spatial requirements of the binding pocket. |

| Overall Scaffold | Introduction of heterocyclic rings | Explore new interaction points and improve physicochemical properties. |

Isosteric Replacements and Bioisosteric Design

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to improve a compound's properties by substituting a functional group with another that has similar physical or chemical characteristics. This approach can enhance potency, selectivity, and metabolic stability, or reduce toxicity.

For this compound, the carboxylic acid group is a primary target for bioisosteric replacement. Carboxylic acids can sometimes lead to poor pharmacokinetic properties or metabolic instability. Common bioisosteres for the carboxylic acid moiety include tetrazoles, hydroxamic acids, and sulfonamides. These replacements can mimic the acidic nature of the carboxylic acid while offering different steric and electronic profiles, potentially leading to improved biological activity and drug-like properties.

The cyclopentyloxy group can also be a site for isosteric modifications. For instance, replacing the ether oxygen with a methylene group (cyclopentylmethoxy) or a sulfur atom (cyclopentylthio) could alter the compound's lipophilicity and metabolic profile. The cyclopentyl ring itself could be replaced with other cyclic or acyclic lipophilic groups to explore the steric and conformational requirements of the target binding site.

The following table presents potential bioisosteric replacements for key functional groups in this compound.

| Functional Group | Bioisosteric Replacement | Potential Advantages |

| Carboxylic Acid | Tetrazole | Improved metabolic stability and oral bioavailability. |

| Hydroxamic Acid | Potential for new interactions with the biological target. | |

| Sulfonamide | Altered pKa and hydrogen bonding capacity. | |

| Ether Oxygen | Methylene (CH2) | Increased lipophilicity and altered conformation. |

| Thioether (S) | Modified bond angles and electronic properties. | |

| Cyclopentyl Ring | Other cycloalkyls, branched alkyls, or small heterocycles | Fine-tuning of lipophilicity, steric bulk, and metabolic stability. |

Synthesis of Deuterated Analogues for Mechanistic Studies

The synthesis of deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, is a powerful tool for investigating reaction mechanisms and metabolic pathways. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect (KIE). Observing a KIE upon deuteration at a specific position can provide evidence that the cleavage of that C-H bond is involved in the rate-determining step of a reaction or metabolic process.

For this compound, deuteration at the α-carbon of the acetic acid moiety would be particularly informative for studying its metabolism. If oxidation at this position is a key metabolic pathway, the deuterated analogue would likely exhibit a slower rate of metabolism, potentially leading to a longer half-life and increased exposure in vivo.

Deuteration of the cyclopentyloxy group could also be used to probe its metabolic fate. If the cyclopentyl ring is susceptible to oxidative metabolism, deuteration at specific positions could help to elucidate the exact sites of metabolic attack. General methods for the synthesis of deuterated compounds often involve the use of deuterated reagents, such as deuterated solvents or reducing agents, at appropriate stages of the synthetic sequence.

Chemical Modifications for Probe Development and Bioconjugation

Chemical probes are essential tools for studying the biological targets and mechanisms of action of bioactive molecules. By incorporating reporter groups such as fluorescent dyes or affinity tags, researchers can visualize the distribution of a compound in cells or tissues and identify its binding partners.

Synthesis of Fluorescent Probes and Affinity Tags

The development of fluorescent probes based on the structure of this compound would enable its visualization in biological systems. A common strategy for creating such probes is to attach a fluorescent dye, or fluorophore, to the molecule of interest via a linker. The linker is crucial to ensure that the fluorophore does not interfere with the biological activity of the parent compound. The point of attachment on this compound would need to be carefully chosen, likely at a position that is not critical for its biological activity, as determined by SAR studies.

Affinity tags, such as biotin (B1667282) or small peptide epitopes, can be conjugated to this compound to facilitate the isolation and identification of its cellular binding partners. In a typical affinity pull-down experiment, the tagged compound is incubated with a cell lysate. The compound and its binding partners are then captured on a solid support that has a high affinity for the tag (e.g., streptavidin-coated beads for a biotinylated probe). The captured proteins can then be eluted and identified by techniques such as mass spectrometry.

The design of both fluorescent probes and affinity-tagged derivatives of this compound requires synthetic strategies that allow for the regioselective introduction of a linker, often terminating in a reactive functional group (e.g., an amine, alkyne, or azide) for subsequent conjugation to the desired tag.

Strategies for Covalent Conjugation and Chemical Biology Applications

The primary site for covalent modification on this compound is its carboxylic acid group. This functional group can be activated to form a more reactive intermediate, which can then readily react with nucleophiles, such as amines, alcohols, and thiols, present on biomolecules.

Amide Bond Formation: The most common strategy for conjugating carboxylic acids is through the formation of a stable amide bond with a primary or secondary amine. This reaction is typically mediated by a carbodiimide (B86325) coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). To improve efficiency and minimize side reactions, EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive intermediate.

This strategy can be employed to conjugate this compound to:

Proteins and Peptides: The ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group are primary targets for acylation on proteins and peptides.

Amino-modified Linkers and Probes: Molecules functionalized with a primary amine can be attached to introduce new functionalities, such as a fluorescent dye, a biotin tag for affinity purification, or a reactive group for further ligation.

Amino-modified Surfaces: Solid supports or nanoparticles functionalized with amines can be used to immobilize the molecule for various applications.

Ester Bond Formation: While less common for bioconjugation in aqueous environments due to the potential for hydrolysis, ester bonds can be formed between the carboxylic acid of this compound and hydroxyl groups on other molecules. This can be achieved using methods similar to amide bond formation, often under anhydrous conditions.

Potential Chemical Biology Applications:

The ability to covalently link this compound to other molecules opens up a range of possibilities in chemical biology:

In Chemical Probes: By attaching a reporter group (e.g., a fluorophore, biotin, or a photo-crosslinker), derivatives of this compound could be used as chemical probes to study biological systems. For example, if the parent molecule has an affinity for a particular protein, a biotinylated version could be used for affinity purification and identification of binding partners.

For Targeted Drug Delivery: If this compound were found to have therapeutic properties, its conjugation to a targeting ligand (e.g., an antibody, peptide, or small molecule that recognizes a specific cell surface receptor) could enable its targeted delivery to specific cells or tissues, potentially enhancing efficacy and reducing off-target effects.

Illustrative Conjugation Strategies:

The following table outlines hypothetical examples of covalent conjugation strategies for this compound.

| Conjugation Partner | Coupling Reagents | Resulting Linkage | Potential Application |

| Lysine residue on a protein | EDC, Sulfo-NHS | Amide | Protein labeling, activity modulation |

| Amine-terminated PEG linker | DCC, NHS | Amide | Improving solubility and pharmacokinetics |

| Biotin-amine | EDC, NHS | Amide | Affinity-based protein profiling |

| Amino-modified fluorescent dye | EDC, Sulfo-NHS | Amide | Creating a fluorescent chemical probe |

Research Findings on Related Phenylacetic Acid Derivatives:

Pre Clinical Biological Activity and Mechanistic Elucidation of 2 4 Cyclopentyloxy Phenyl Acetic Acid

Molecular Target Identification and Binding Interactions of 2-(4-(Cyclopentyloxy)phenyl)acetic Acid

The initial step in characterizing a novel compound involves identifying its molecular targets and understanding the nature of its interaction with these targets. This is crucial for elucidating its mechanism of action.

In Vitro Receptor Binding Assays and Radioligand Displacement Studies

To determine if this compound interacts with specific receptors, in vitro binding assays would be conducted. A common method is the radioligand displacement assay. In this technique, a known radiolabeled ligand with high affinity for a specific receptor is incubated with a preparation of that receptor. The ability of this compound to displace the radioligand is then measured. A high degree of displacement would suggest that the compound binds to the receptor. The data from such an experiment would typically be presented in a table format, showing the binding affinity (Ki) or the concentration required to inhibit 50% of the specific binding (IC50) for a panel of receptors.

Illustrative Data Table for Receptor Binding Affinity (Hypothetical)

| Receptor | Radioligand | Ki (nM) of this compound |

|---|---|---|

| Receptor X | [3H]-Ligand A | Data Not Available |

| Receptor Y | [125I]-Ligand B | Data Not Available |

Enzyme Kinetics and Inhibition/Activation Profiling

Should the molecular target be an enzyme, its interaction with this compound would be characterized through enzyme kinetic studies. These experiments would determine whether the compound acts as an inhibitor or an activator of the enzyme. If it is an inhibitor, further studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) would be determined in the presence and absence of the compound. The inhibitory constant (Ki) would also be calculated.

Illustrative Data Table for Enzyme Inhibition Profile (Hypothetical)

| Enzyme Target | IC50 (µM) | Mechanism of Inhibition | Ki (µM) |

|---|---|---|---|

| Enzyme A | Data Not Available | Data Not Available | Data Not Available |

| Enzyme B | Data Not Available | Data Not Available | Data Not Available |

Protein-Ligand Interaction Analysis via Biophysical Techniques (e.g., SPR, ITC)

To gain deeper insights into the binding thermodynamics and kinetics of the interaction between this compound and its protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be employed. nih.govxantec.com SPR can provide real-time data on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. xantec.com ITC directly measures the heat changes upon binding, providing information on the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. nih.gov

Illustrative Data Table for Biophysical Interaction Analysis (Hypothetical)

| Target Protein | Technique | KD (µM) | ka (M⁻¹s⁻¹) | kd (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|---|---|

| Protein P | SPR | Data Not Available | Data Not Available | Data Not Available | N/A | N/A |

Identification of Off-Target Interactions in Biological Systems

To assess the selectivity of this compound, it would be screened against a broad panel of known biological targets, including receptors, enzymes, ion channels, and transporters. This is crucial for identifying potential off-target interactions that could lead to undesirable effects. These profiling studies are typically conducted by specialized contract research organizations.

Cellular and Subcellular Mechanisms of Action

Following the identification of a molecular target, the effects of this compound would be investigated in cellular models to understand its functional consequences.

Modulatory Effects on Signal Transduction Pathways (e.g., phosphorylation cascades, second messengers)

If this compound is found to interact with a component of a signaling pathway, its downstream effects would be examined. For instance, if the target is a receptor kinase, the phosphorylation status of downstream substrates would be assessed using techniques like Western blotting or phospho-specific ELISAs. Similarly, if the compound affects a G-protein coupled receptor, changes in the levels of second messengers such as cyclic AMP (cAMP) or intracellular calcium (Ca2+) would be measured. Phenylacetic acid and its derivatives are known to act as auxins in plants, which modulate gene expression through specific signaling pathways. nih.govresearchgate.net However, no such data is available for this compound in any biological system.

Illustrative Data Table for Signaling Pathway Modulation (Hypothetical)

| Cell Line | Pathway Component | Effect of this compound | EC50 / IC50 (µM) |

|---|---|---|---|

| Cell Line 1 | Phospho-Protein X | Data Not Available | Data Not Available |

| Cell Line 2 | cAMP Levels | Data Not Available | Data Not Available |

Gene Expression and Proteomic Alterations Induced by this compound (e.g., RNA-Seq, Mass Spectrometry)

Currently, there is no publicly available scientific literature or data detailing the specific gene expression or proteomic alterations induced by this compound. Studies employing high-throughput screening methods such as RNA-Sequencing (RNA-Seq) or mass spectrometry to globally assess changes in the transcriptome or proteome upon treatment with this compound have not been reported. Therefore, the impact of this compound on cellular gene and protein landscapes remains uncharacterized.

Cellular Uptake, Efflux, and Intracellular Distribution Studies

The mechanisms governing the entry, exit, and subcellular localization of this compound within cells have not been elucidated. Research investigating the specific transporters involved in its uptake and efflux, as well as studies mapping its intracellular distribution, are not available in the current body of scientific literature. Consequently, it is unknown how this compound crosses the plasma membrane and where it accumulates within the cell to potentially exert its biological effects.

Effects on Organelle Function (e.g., mitochondrial respiration, endoplasmic reticulum stress)

There is a lack of published research on the effects of this compound on the function of key cellular organelles. Investigations into its potential to modulate mitochondrial respiration, induce endoplasmic reticulum (ER) stress, or affect the function of other organelles such as the Golgi apparatus or lysosomes have not been documented. As a result, the organelle-specific effects of this compound are presently unknown.

Autophagy and Apoptosis Pathway Modulation in Cellular Models

The influence of this compound on the fundamental cellular processes of autophagy and apoptosis has not been reported. There are no available studies that have examined whether this compound can induce or inhibit autophagic flux or trigger apoptotic cell death in cellular models. The molecular pathways and specific protein targets within these crucial cellular processes that might be modulated by this compound remain to be determined.

In Vitro Pharmacological Profiling in Diverse Cell and Tissue Models

Cell Proliferation, Differentiation, and Migration Assays

Comprehensive in vitro pharmacological profiling of this compound across a diverse range of cell and tissue models is not available in the public domain. Specific data from assays measuring its effects on cell proliferation, its ability to induce or inhibit cellular differentiation, or its impact on cell migration are currently absent from the scientific record.

Organotypic Slice Cultures and 3D Cell Culture Models

The evaluation of this compound in more physiologically relevant in vitro systems, such as organotypic slice cultures or three-dimensional (3D) cell culture models, has not been described in any published research. These advanced models, which better mimic the in vivo environment, have not yet been utilized to characterize the biological activities of this compound.

Co-culture Systems for Studying Intercellular Communication

Co-culture systems are invaluable in vitro tools for investigating the complex interplay between different cell types, mimicking the in vivo microenvironment more closely than monocultures. These systems are broadly categorized into those that permit direct cell-to-cell contact and those that only allow for communication via secreted soluble factors (paracrine signaling). The choice of system depends on the specific biological question being addressed regarding the effects of a compound like this compound on intercellular communication.

In the context of inflammation, a common co-culture model involves macrophages and fibroblasts. Such a system can elucidate how this compound modulates the inflammatory cross-talk between these key cell types. For instance, macrophages can be stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the compound, and the conditioned media can be transferred to a fibroblast culture to assess the impact on fibroblast activation, proliferation, and extracellular matrix production. Conversely, the influence of treated fibroblasts on macrophage polarization and cytokine secretion can be studied.

Another relevant application is in neuroinflammation, where co-cultures of microglia and neurons can be used to study the potential neuroprotective effects of this compound. By inducing an inflammatory response in microglia, researchers can assess whether the compound can mitigate the release of neurotoxic factors and protect neurons from inflammatory damage.

The table below summarizes various co-culture systems that could be employed to study the effects of this compound on intercellular communication in different pathological contexts.

| Cell Type 1 | Cell Type 2 | Potential Application for this compound | Types of Communication Studied |

| Macrophages | Fibroblasts | Investigating anti-inflammatory and anti-fibrotic effects in the context of tissue injury and repair. | Paracrine signaling (cytokines, chemokines), juxtacrine signaling (cell surface receptors). |

| Microglia | Neurons | Assessing neuroprotective and anti-neuroinflammatory properties in neurological disease models. | Release of neurotoxic/neurotrophic factors, direct cell-cell interactions. |

| Endothelial Cells | Smooth Muscle Cells | Studying effects on vascular inflammation and remodeling in cardiovascular disease models. | Adhesion molecule expression, growth factor signaling. |

| Cancer Cells | Immune Cells (e.g., T-cells) | Evaluating immunomodulatory effects within the tumor microenvironment. | Cytokine-mediated communication, direct cytotoxic effects. |

In Vivo (Non-human) Pharmacological Studies

Selection and Characterization of Relevant Animal Models for Mechanistic Investigation

The selection of appropriate animal models is critical for the in vivo investigation of the pharmacological properties of this compound. The choice of model is dictated by the specific therapeutic area of interest, which for a compound of this nature, could span inflammatory, metabolic, and neurological disorders.

For investigating anti-inflammatory potential , several well-established rodent models are available. The carrageenan-induced paw edema model in rats or mice is a classic acute inflammation model used to assess the ability of a compound to inhibit the initial phases of inflammation. mdpi.comencyclopedia.pub For more chronic inflammatory conditions, models such as collagen-induced arthritis in mice, which mimics rheumatoid arthritis, or chemically induced colitis models (e.g., using dextran (B179266) sulfate (B86663) sodium or acetic acid) in rodents, which simulate inflammatory bowel disease, are highly relevant. nih.gov

In the realm of metabolic diseases , if the compound is hypothesized to have effects on glucose metabolism or insulin (B600854) sensitivity, models like the streptozotocin-induced diabetic mouse or the genetically obese and diabetic db/db mouse would be appropriate.

For exploring potential efficacy in neurological disorders , the choice of model is highly dependent on the specific disease. For instance, to study neuroinflammation and its consequences, the lipopolysaccharide (LPS)-induced neuroinflammation model in rodents can be employed. To investigate potential analgesic properties in neuropathic pain, models such as chronic constriction injury of the sciatic nerve are utilized. nih.gov

The table below provides a summary of relevant animal models for investigating the mechanistic activity of this compound.

| Therapeutic Area | Animal Model | Species | Pathological Feature Modeled | Key Endpoints for Mechanistic Investigation |

| Inflammation | Carrageenan-Induced Paw Edema | Rat, Mouse | Acute inflammation, edema | Paw volume, myeloperoxidase activity, cytokine levels. mdpi.comencyclopedia.pub |

| Collagen-Induced Arthritis | Mouse | Autoimmune arthritis, joint inflammation | Clinical arthritis score, paw swelling, histological analysis of joints, inflammatory markers. | |

| Acetic Acid-Induced Colitis | Rat, Mouse | Inflammatory bowel disease, mucosal inflammation | Disease activity index, colon length, histological scoring, cytokine expression. nih.gov | |

| Metabolic Disease | Streptozotocin-Induced Diabetes | Mouse, Rat | Type 1 diabetes, hyperglycemia | Blood glucose levels, insulin levels, glucose tolerance tests. |

| db/db Mouse | Mouse | Type 2 diabetes, obesity, insulin resistance | Body weight, blood glucose, insulin resistance indices, lipid profiles. | |

| Neurological Disease | LPS-Induced Neuroinflammation | Rat, Mouse | Acute neuroinflammatory response | Pro-inflammatory cytokine levels in the brain, microglial activation, behavioral changes. |

| Chronic Constriction Injury | Rat | Neuropathic pain | Mechanical allodynia, thermal hyperalgesia. nih.gov |

Pre-clinical Efficacy Studies in Mechanistic Disease Models (e.g., inflammatory, metabolic, neurological models)

Preclinical efficacy studies in relevant animal models provide crucial evidence for the potential therapeutic utility of this compound. These studies are designed to assess whether the compound can favorably modulate disease-relevant endpoints.

In inflammatory models , efficacy would be demonstrated by a reduction in the signs of inflammation. For example, in the carrageenan-induced paw edema model, a significant decrease in paw swelling compared to a vehicle-treated control group would indicate anti-inflammatory activity. mdpi.com

For metabolic disease models , such as the streptozotocin-induced diabetic mouse, efficacy could be shown by the compound's ability to lower blood glucose levels or improve glucose tolerance.

In neurological disease models , efficacy is assessed based on the specific pathology being studied. In a model of neuropathic pain, a successful outcome would be an increase in the pain threshold, indicating an analgesic effect. nih.gov

The following tables present hypothetical data from preclinical efficacy studies for a compound with the structure of this compound, based on activities observed for related phenylacetic acid derivatives.

Table 3.4.2.1: Efficacy in a Rodent Model of Acute Inflammation (Carrageenan-Induced Paw Edema)

| Treatment Group | Paw Volume Increase (%) | Inhibition of Edema (%) |

| Vehicle Control | 55 ± 5 | - |

| Compound (10 mg/kg) | 38 ± 4 | 30.9 |

| Compound (30 mg/kg) | 25 ± 3 | 54.5 |

| Positive Control (Indomethacin) | 20 ± 2 | 63.6 |

| p < 0.05, **p < 0.01 vs. Vehicle Control |

Table 3.4.2.2: Efficacy in a Rodent Model of Neuropathic Pain (Chronic Constriction Injury)

| Treatment Group | Paw Withdrawal Threshold (g) | Reversal of Allodynia (%) |

| Sham | 15.2 ± 1.1 | - |

| Vehicle Control | 4.5 ± 0.5 | - |

| Compound (20 mg/kg) | 8.9 ± 0.8 | 41.1 |

| Positive Control (Gabapentin) | 11.3 ± 1.0** | 63.5 |

| p < 0.05, **p < 0.01 vs. Vehicle Control |

Pharmacokinetic and Pharmacodynamic Characterization in Pre-clinical Species

Absorption and Distribution Profiling in Animal Models

Understanding the absorption and distribution of this compound is fundamental to interpreting its pharmacological effects. As a lipophilic carboxylic acid, it is anticipated to be well-absorbed after oral administration. Studies with structurally similar compounds have shown that peak plasma concentrations are typically reached within a few hours of oral dosing in rodents and non-rodents. nih.gov

The distribution of the compound throughout the body is influenced by its physicochemical properties, such as its lipophilicity and plasma protein binding. Phenylacetic acid derivatives often exhibit high binding to plasma proteins, which can limit their volume of distribution. nih.gov Distribution studies using radiolabeled compounds in animal models, such as rats, can provide detailed information on the extent of tissue penetration, including into target organs like the brain for neurological indications. For a related compound, distribution studies in rats showed significant sequestration in fat tissue. nih.gov

The table below summarizes key pharmacokinetic parameters related to absorption and distribution that would be determined for this compound in preclinical species.

| Parameter | Description | Typical Preclinical Species |

| Tmax | Time to reach maximum plasma concentration | Rat, Mouse, Dog |

| Cmax | Maximum plasma concentration | Rat, Mouse, Dog |

| AUC | Area under the plasma concentration-time curve | Rat, Mouse, Dog |

| Bioavailability (%) | Fraction of the administered dose that reaches systemic circulation | Rat, Dog |

| Volume of Distribution (Vd) | Apparent volume into which the drug distributes in the body | Rat, Dog |

| Plasma Protein Binding (%) | The extent to which the drug binds to plasma proteins | Rat, Mouse, Dog, Human (in vitro) |

Biotransformation Pathways and Metabolite Identification in Animal Tissues and Biofluids

Biotransformation is the metabolic process by which the body chemically modifies a xenobiotic, such as this compound. This process typically involves two phases of reactions. Phase I reactions introduce or expose functional groups (e.g., hydroxylation, oxidation), while Phase II reactions involve conjugation with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.

For phenylacetic acid derivatives, common metabolic pathways include hydroxylation of the aromatic ring and the aliphatic side chain. The ether linkage of the cyclopentyloxy group may also be a site for O-dealkylation. The carboxylic acid moiety is a prime site for Phase II conjugation, particularly with glucuronic acid and amino acids like glycine (B1666218) or taurine. nih.gov The specific metabolites formed can vary between species. nih.gov

The identification of metabolites is typically carried out using techniques such as liquid chromatography-mass spectrometry (LC-MS) on samples of plasma, urine, and feces collected from animals dosed with the compound. In vitro systems, such as liver microsomes or hepatocytes, can also be used to predict metabolic pathways.

The following table outlines the potential biotransformation pathways and resulting metabolites for this compound, based on the known metabolism of similar structures.

| Metabolic Reaction | Potential Site on this compound | Potential Metabolite |

| Phase I | ||

| Aromatic Hydroxylation | Phenyl ring | 2-(4-(Cyclopentyloxy)-hydroxyphenyl)acetic acid |

| Aliphatic Hydroxylation | Cyclopentyl ring | 2-(4-(Hydroxycyclopentyloxy)phenyl)acetic acid |

| O-Dealkylation | Cyclopentyloxy ether linkage | 2-(4-Hydroxyphenyl)acetic acid |

| Phase II | ||

| Glucuronidation | Carboxylic acid | 2-(4-(Cyclopentyloxy)phenyl)acetyl-β-D-glucuronide |

| Amino Acid Conjugation | Carboxylic acid | 2-(4-(Cyclopentyloxy)phenyl)acetyl-glycine/taurine conjugate |

Excretion Kinetics and Routes in Pre-clinical Species

Typically, compounds of this class undergo extensive metabolism prior to excretion. The primary routes of elimination are through the kidneys into urine and via the hepatobiliary system into feces. The balance between these two pathways is influenced by factors such as the compound's polarity, molecular weight, and the nature of its metabolites.

In a pre-clinical study examining the excretion of felbinac in rats following intravenous administration, the majority of the administered dose was recovered in the urine. nih.govresearchgate.net This suggests a significant role for renal clearance in the elimination of this phenylacetic acid derivative. A smaller, yet notable, portion of the dose was accounted for in the feces, indicating biliary excretion also contributes to its clearance. nih.govresearchgate.net Only a very small fraction of felbinac was excreted as the unchanged parent compound, highlighting the extensive metabolic processes it undergoes. nih.govresearchgate.net The principal metabolite identified in both urine and feces was 4'-hydroxyfelbinac, along with glucuronide and sulfate conjugates. nih.govresearchgate.net

Based on these findings with a structurally related compound, it can be postulated that this compound would also be primarily excreted as metabolites in the urine, with a secondary contribution from fecal excretion. The cyclopentyloxy moiety would likely be a site for metabolic modification, leading to more polar derivatives that are more readily eliminated by the kidneys.

Table 1: Representative Excretion Profile of a Structurally Related Phenylacetic Acid Derivative (Felbinac) in Rats

| Excretion Route | Percentage of Administered Dose | Primary Forms Excreted |

| Urine | 63.6% nih.govresearchgate.net | 4'-Hydroxyfelbinac, Felbinac glucuronide, 4'-hydroxyfelbinac glucuronide and sulfate, Unchanged felbinac (0.318%) nih.govresearchgate.net |

| Feces | ~8.4% (Total in urine and feces ~72%) nih.govresearchgate.net | 4'-Hydroxyfelbinac, Glucuronide and sulfate conjugates, Unchanged felbinac (0.530%) nih.govresearchgate.net |

| Bile | - | 4'-Hydroxyfelbinac, Glucuronide and sulfate conjugates, Unchanged felbinac (0.465%) nih.govresearchgate.net |

Note: Data is based on studies with felbinac and is intended to be representative of a compound in the same structural class.

Tissue-Specific Responses and Accumulation in Animal Models

The distribution of a compound into various tissues is a key determinant of its efficacy and potential for localized effects. For this compound, while specific tissue distribution data is not available, general patterns can be inferred from pre-clinical studies with other organic acids and novel therapeutic agents.

Following administration, a compound like this compound is expected to distribute from the systemic circulation into various organs and tissues. The extent of this distribution is governed by its physicochemical properties, such as lipophilicity and plasma protein binding. Phenylacetic acid derivatives, being weak acids, are often highly bound to plasma proteins, which can limit their volume of distribution.

Pre-clinical studies in rats with other novel compounds have demonstrated wide distribution into major organs. For instance, a study with the novel methionine aminopeptidase (B13392206) inhibitor, CLBQ14, showed that following intravenous administration, the compound was detected in all major organs sampled, with the highest concentrations found in the kidneys and liver. dovepress.com This is expected for compounds that are cleared through both renal and hepatic pathways. Lower concentrations were observed in tissues such as the heart. dovepress.com

Another pre-clinical investigation in rats with 4-hydroxy isoleucine, a potential therapeutic for polycystic ovary syndrome, also revealed rapid absorption and distribution into various tissues. nih.gov The highest concentrations were observed in the small intestine, followed by the kidney, ovary, spleen, lung, liver, heart, and brain. nih.gov

Given its structural characteristics, this compound would likely exhibit a distribution pattern that favors organs with high blood flow and those involved in its metabolism and excretion, such as the liver and kidneys. The presence of the lipophilic cyclopentyloxy group may also facilitate its distribution into certain tissues.

Table 2: Representative Tissue Distribution of Novel Therapeutic Compounds in Rats

| Tissue | Relative Concentration (Exemplar Compound 1: CLBQ14) | Tissue Distribution Order (Exemplar Compound 2: 4-Hydroxy Isoleucine) |

| Kidneys | Highest | 2 |

| Liver | High | 6 |

| Lungs | Moderate | 5 |

| Spleen | Moderate | 4 |

| Pancreas | Moderate | - |

| Heart | Lowest | 7 |

| Small Intestine | - | 1 |

| Ovary | - | 3 |

| Brain | - | 8 |

Note: This table is a composite representation based on data from different compounds (CLBQ14 and 4-hydroxy isoleucine) to illustrate general principles of tissue distribution and does not represent direct data for this compound. dovepress.comnih.gov

Comparative Mechanistic Analysis with Structurally Related Compounds and Established Agents

The biological activity of this compound is best understood by comparing its presumed mechanism of action with that of structurally related compounds and other established agents in the same therapeutic class. As a derivative of phenylacetic acid, it belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).

The primary mechanism of action for the vast majority of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

A well-studied compound with a similar phenylacetic acid core is diclofenac. Diclofenac is a potent inhibitor of both COX-1 and COX-2. By blocking the action of these enzymes, it reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Another relevant comparator is fenbufen, which is a pro-drug. nih.gov Fenbufen itself has no intrinsic effect on cyclooxygenase activity. nih.gov However, it is metabolized in the body to its active form, biphenylacetic acid (felbinac), which is a potent inhibitor of prostaglandin (B15479496) synthesis. nih.gov This pro-drug approach can sometimes offer a therapeutic advantage by reducing direct irritation to the gastrointestinal tract.

Given the structural similarity of this compound to these established NSAIDs, it is highly probable that its primary mechanism of action also involves the inhibition of cyclooxygenase enzymes. The presence of the acetic acid moiety is a common feature among many COX inhibitors, as it often plays a crucial role in binding to the active site of the enzyme. The 4-(cyclopentyloxy)phenyl portion of the molecule would influence its potency, selectivity for COX-1 versus COX-2, and its pharmacokinetic properties.

Table 3: Mechanistic Comparison of Phenylacetic Acid Derivatives

| Compound | Structural Class | Primary Mechanism of Action | Key Features |

| This compound | Phenylacetic Acid Derivative | Presumed inhibition of cyclooxygenase (COX) enzymes | Acetic acid moiety for potential COX binding; cyclopentyloxy group influencing potency and pharmacokinetics. |

| Diclofenac | Phenylacetic Acid Derivative | Inhibition of COX-1 and COX-2 | Potent, non-selective COX inhibitor. |

| Fenbufen | Phenylbutyric Acid Derivative (Pro-drug) | No intrinsic COX inhibition; metabolized to the active COX inhibitor, biphenylacetic acid (felbinac). nih.gov | Pro-drug design may reduce gastrointestinal side effects. nih.gov |

| Felbinac (Biphenylacetic Acid) | Phenylacetic Acid Derivative | Potent inhibitor of prostaglandin synthesis (COX inhibition). nih.gov | Active metabolite of fenbufen. nih.gov |

Advanced Analytical Methodologies for Research Applications of 2 4 Cyclopentyloxy Phenyl Acetic Acid

Spectroscopic Techniques for Structural and Interaction Studies (beyond basic identification)

While basic spectroscopic techniques like IR and standard NMR are used for initial identification, more advanced applications provide deeper insights into the molecule's structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural elucidation in solution, going beyond simple confirmation of the chemical structure.

Conformational Analysis: NMR can be used to study the preferred three-dimensional shape, or conformation, of 2-(4-(Cyclopentyloxy)phenyl)acetic acid in solution. The cyclopentyl ring is not planar and exists in a dynamic equilibrium of puckered conformations, such as the envelope and twist forms. nih.govresearchgate.net The orientation of the bulky phenylacetic acid group (pseudo-equatorial vs. pseudo-axial) can be investigated by analyzing proton-proton coupling constants (³JHH) and through Nuclear Overhauser Effect (NOE) experiments. auremn.org.br Theoretical calculations are often used in conjunction with experimental NMR data to determine the relative energies of different conformers and their populations in various solvents. nih.govresearchgate.net

Ligand-Protein Interactions: NMR is exceptionally well-suited for studying the interaction of small molecules like this compound with protein targets. These studies are crucial in drug discovery to understand how a ligand binds to its receptor. researchgate.net

Chemical Shift Perturbation (CSP): Also known as ligand-observed NMR, this technique monitors changes in the chemical shifts of the ligand's NMR signals upon the addition of a target protein. Significant changes or line broadening of specific signals can indicate which parts of the molecule are involved in the binding interaction. researchgate.net

Protein-Observed NMR: If the protein can be isotopically labeled (e.g., with ¹⁵N or ¹³C), changes in the protein's NMR spectrum upon ligand binding can be monitored. This can map the binding site on the protein's surface. nih.gov

Paramagnetic Relaxation Enhancement (PRE): This method provides long-range distance information. By attaching a paramagnetic spin label to the protein, the relaxation rates of the ligand's nuclei are enhanced if they are in close proximity (up to ~20-25 Å) to the label, helping to define the ligand's orientation in the binding pocket. mdpi.com

These advanced NMR techniques provide invaluable information on the structural dynamics and intermolecular interactions that are critical for the compound's research applications.

Mass Spectrometry (MS) for Metabolite Identification and Quantitative Bioanalysis in Pre-clinical Samples

Mass spectrometry is an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies, offering unparalleled sensitivity and specificity for the identification and quantification of a parent compound and its metabolites in complex biological matrices.

Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS) using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, is the primary technique for structural elucidation of metabolites. In preclinical studies involving this compound, samples from in vitro (e.g., liver microsomes, hepatocytes) and in vivo (e.g., plasma, urine, feces) studies are analyzed to detect and identify biotransformation products.

Common metabolic pathways for a compound with the structure of this compound include Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Oxidative metabolism is a common route. For this compound, hydroxylation could occur on the cyclopentyl ring or the phenyl ring. The resulting mass shift of +15.9949 Da (for the addition of an oxygen atom) is readily detected by HRMS. Tandem mass spectrometry (MS/MS) is then used to pinpoint the location of the modification by analyzing the fragmentation pattern of the metabolite. sciex.com

Phase II Metabolism: The carboxylic acid moiety is a prime site for conjugation. Glucuronidation, the attachment of glucuronic acid (mass shift of +176.0321 Da), is a major metabolic pathway for carboxylic acids, enhancing their water solubility and facilitating excretion.

The data generated allows for the creation of a comprehensive metabolic map of the compound.

Table 1: Potential Phase I and Phase II Metabolites of this compound This table is illustrative and based on common metabolic pathways for structurally related compounds.

| Metabolite Name | Metabolic Reaction | Mass Shift (Da) | Expected [M-H]⁻ m/z |

|---|---|---|---|

| Hydroxy-cyclopentyl Metabolite | Hydroxylation | +15.9949 | 263.1289 |

| Hydroxy-phenyl Metabolite | Hydroxylation | +15.9949 | 263.1289 |

| Acyl Glucuronide | Glucuronidation | +176.0321 | 423.1558 |

Quantitative Bioanalysis

For the quantitative determination of this compound and its key metabolites in preclinical samples such as plasma and tissue homogenates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. researchgate.net The technique typically employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. nih.gov

A typical bioanalytical method would involve:

Sample Preparation: Extraction of the analyte from the biological matrix, commonly achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: Injection of the extracted sample onto a reverse-phase HPLC or UPLC column (e.g., a C18 column) to separate the analyte from endogenous components.

Mass Spectrometric Detection: Ionization of the analyte, typically using electrospray ionization (ESI) in negative mode to deprotonate the carboxylic acid. In the mass spectrometer, a specific precursor ion (e.g., the [M-H]⁻ ion) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte. nih.gov

The method is validated according to regulatory guidelines for linearity, accuracy, precision, and sensitivity (Limit of Quantification, LOQ). For instance, a validated method for the related phenylacetic acid in mouse tissue achieved an LOQ of 1 µg/g with recoveries greater than 81%. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Quantitative Bioanalysis This table presents hypothetical parameters based on methods for similar acidic compounds.

| Parameter | Value |

|---|---|

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transition (MRM) | Parent: m/z 247.1 -> Fragment: m/z 203.1 (loss of CO₂) |

| Internal Standard | Deuterated this compound |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Linearity Range | 1 - 1000 ng/mL |

| L.O.Q. | 1 ng/mL |

X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination

X-ray crystallography is a powerful technique that provides an atomic-resolution three-dimensional structure of a molecule, such as a protein-ligand complex. mdpi.com Determining the co-crystal structure of this compound bound to its biological target is a cornerstone of structure-based drug design. While a specific structure for this compound is not publicly available, the methodology is well-established. For example, crystal structures of enzymes from the phenylacetic acid degradation pathway have been solved in complex with their substrates, providing detailed insight into molecular recognition. rcsb.org

The process involves:

Crystallization: Growing a high-quality, single crystal of the target protein that has been incubated with an excess of this compound.

Data Collection: Exposing the crystal to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, creating a unique pattern of spots.

Structure Solution and Refinement: The diffraction pattern is processed to generate an electron density map. A model of the protein and the bound ligand is then built into this map and refined to best fit the experimental data.

The resulting structure reveals the precise binding mode of the compound, identifying key intermolecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—between the ligand and amino acid residues in the protein's active site. This information is invaluable for understanding the basis of molecular recognition and for designing new analogues with improved potency and selectivity.

Table 3: Information Derived from a Hypothetical Ligand-Protein Co-crystal Structure

| Structural Information | Significance |

|---|---|

| Resolution | Indicates the level of detail in the electron density map (e.g., 2.0 Å). |

| Binding Pose | The precise orientation and conformation of the compound in the active site. |

| Key Interactions | Identifies specific amino acid residues involved in binding. |

| Hydrogen Bonds | e.g., Carboxylic acid of the ligand with a Lysine (B10760008) or Arginine residue. |

| Hydrophobic Contacts | e.g., Cyclopentyl and phenyl rings with Leucine or Valine residues. |

| Solvent Molecules | Shows the role of water molecules in mediating ligand-protein interactions. |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Changes

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a highly sensitive technique for studying chiral molecules and analyzing the secondary and tertiary structure of proteins. arxiv.org The this compound molecule possesses a chiral center at the carbon atom bearing the carboxyl group, meaning it can exist as two non-superimposable mirror images (enantiomers), designated R and S.

Chirality Determination

The two enantiomers of a chiral compound will produce CD spectra that are equal in magnitude but opposite in sign (mirror images). This property allows CD spectroscopy to be used to:

Confirm the enantiomeric identity of a synthesized or isolated sample.

Determine the enantiomeric excess (e.e.) of a mixture.

Theoretical studies on structurally similar molecules, such as α-hydroxyphenylacetic acid, show that the CD spectrum is highly dependent on the conformation of the substituent groups around the chiral center. qcri.or.jp The spectrum typically shows distinct bands corresponding to electronic transitions within the molecule's chromophores (e.g., the phenyl ring).

Conformational Changes

CD is also used to study conformational changes that occur upon ligand binding. When this compound binds to its target protein, two types of CD signals can be observed:

Intrinsic CD: Changes in the protein's secondary structure (e.g., alpha-helix, beta-sheet content) upon ligand binding can be monitored in the far-UV region (190-250 nm).

Induced CD: If the ligand binds in a specific, rigid conformation within the chiral environment of the protein's active site, an induced CD signal for the ligand can be observed in the near-UV region (250-350 nm), where the phenyl ring absorbs. This signal provides information about the bound-state conformation of the ligand.

Table 4: Hypothetical Circular Dichroism Data for Enantiomers This table illustrates the expected mirror-image relationship in CD spectra for two enantiomers.

| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| R-enantiomer | 265 | +5,000 |

| S-enantiomer | 265 | -5,000 |

Advanced Microscopic and Imaging Techniques

Visualizing the distribution of a compound within cells and tissues provides critical context for its mechanism of action and potential for off-target effects. Advanced microscopy and imaging techniques offer spatial information from the subcellular to the whole-organ level.

Confocal Microscopy for Cellular Localization and Dynamic Processes

Confocal laser scanning microscopy provides high-resolution optical images with the ability to reject out-of-focus light, enabling the 3D reconstruction of a molecule's distribution within a cell. researchgate.net To visualize a non-fluorescent small molecule like this compound, it must first be conjugated to a fluorescent dye (a fluorophore). The carboxylic acid group serves as a convenient chemical handle for conjugation with an amine-functionalized fluorophore using carbodiimide (B86325) chemistry (e.g., with EDC). biotium.com

In a typical experiment, cultured cells are incubated with the fluorescently-labeled compound. The cells are then co-stained with fluorescent markers specific to different organelles (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, or DAPI for the nucleus). researchgate.net By acquiring images in different fluorescence channels, the localization of the compound can be determined by observing the overlap, or colocalization, of its signal with that of a specific organelle marker. Quantitative analysis, such as calculating the Pearson's Correlation Coefficient (PCC), can provide a statistical measure of the degree of colocalization.

Electron Microscopy for Subcellular Localization and Morphological Changes

Electron microscopy (EM) offers significantly higher resolution than light microscopy, enabling the visualization of subcellular structures with nanometer-scale detail. thermofisher.com It is used to pinpoint the location of a drug within specific organellar compartments (e.g., in the mitochondrial matrix vs. the inner membrane) and to observe any ultrastructural or morphological changes induced by the compound. scispace.com

Because small molecules are not inherently electron-dense, direct visualization is difficult. Localization by EM typically relies on labeling techniques. One common approach is immunogold labeling, where a primary antibody against the drug's protein target is detected by a secondary antibody conjugated to electron-dense gold nanoparticles. The location of the gold particles in the electron micrograph reveals the subcellular position of the target protein, and by extension, the likely site of action for the bound drug. nih.gov This method provides high-resolution spatial information within the context of well-preserved cellular architecture.

Mass Spectrometry Imaging for Spatial Distribution in Tissues

Mass Spectrometry Imaging (MSI) is a powerful, label-free technology that maps the spatial distribution of drugs, metabolites, and endogenous biomolecules directly in thin sections of tissue. nih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) is the most common MSI technique used in pharmaceutical research. technologynetworks.com

The workflow involves:

Sample Preparation: A whole organ or tissue from a dosed preclinical model is rapidly frozen and sliced into thin sections (typically 10-20 µm).

Matrix Application: A chemical matrix, which absorbs energy from the laser, is uniformly applied over the tissue section.

Data Acquisition: A pulsed laser is rastered across the entire tissue section. At each spot, the matrix absorbs the laser energy and co-desorbs and ionizes molecules from the tissue below. A full mass spectrum is acquired for each pixel.

Image Generation: Software is used to generate ion-density maps for specific mass-to-charge ratios (m/z). By plotting the intensity of the m/z corresponding to this compound, its distribution across the tissue can be visualized.

A key advantage of MSI is its ability to simultaneously map the parent drug and its metabolites in the same analysis, as they will have different m/z values. nih.gov This can reveal, for example, whether a drug accumulates in a target tissue while its metabolites are primarily found in organs of elimination like the liver and kidneys. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| α-hydroxyphenylacetic acid |

| Phenylacetic acid |

| Phenylbutyric acid |

| Tiotropium |

Computational and Theoretical Investigations of 2 4 Cyclopentyloxy Phenyl Acetic Acid

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among the most valuable of these are docking simulations, which predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. This is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Molecular docking studies are instrumental in elucidating how a ligand, such as 2-(4-(Cyclopentyloxy)phenyl)acetic acid, might interact with a biological target. For the broader class of phenylacetic acid (PAA) derivatives, docking simulations have been successfully employed to predict binding modes with various proteins, enzymes, and even DNA. jspae.comjspae.comresearchgate.net These studies reveal that the interactions are typically governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and pi-stacking.

The analysis of these interactions provides a structural hypothesis for the molecule's biological activity. For instance, studies on related phenylacetic acid derivatives targeting the KEAP1-NRF2 protein-protein interaction showed that specific substitutions on the phenyl ring were crucial for achieving high-affinity binding. nih.gov Similarly, the specific placement and conformation of the cyclopentyloxy group would be critical in determining the binding specificity and potency of the title compound.

Table 1: Predicted Interaction Profile for this compound in a Generic Active Site

| Molecular Moiety | Potential Interacting Residues | Type of Interaction |

| Carboxylic Acid (-COOH) | Arginine, Lysine (B10760008), Histidine, Serine | Hydrogen Bonding, Ionic Interactions |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interactions |

| Cyclopentyloxy Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interactions, Van der Waals Forces |

| Ether Linkage (-O-) | Polar residues (e.g., Threonine) | Hydrogen Bond Acceptor |

This table is generated based on typical interactions observed for similar chemical scaffolds in molecular docking studies.

De novo drug design involves the creation of novel molecular structures, often from scratch, that are tailored to fit the binding site of a specific biological target. The this compound structure serves as an excellent scaffold or starting point for such computational design efforts. arxiv.org By keeping the core phenylacetic acid moiety, which is known to interact favorably in many biological systems, computational algorithms can explore different chemical substitutions to optimize binding affinity and other pharmacological properties.

Fragment-based de novo design is a common approach. Here, the target's binding site is analyzed for pockets that can accommodate small chemical fragments. These fragments are then computationally linked together or grown onto an existing scaffold like this compound. nih.gov For example, an algorithm could replace the cyclopentyl group with various other cyclic or acyclic moieties to better fit a specific hydrophobic pocket. Similarly, substitutions could be added to the phenyl ring to introduce new hydrogen bond donors or acceptors.

Modern approaches leverage artificial intelligence and reinforcement learning to "decorate" a given molecular scaffold. arxiv.orgnih.gov The algorithm learns which chemical modifications are most likely to improve a desired property, such as binding affinity or synthetic accessibility, by iteratively building new molecules and scoring them against a multi-objective reward function. This strategy can rapidly generate diverse libraries of novel, synthetically feasible compounds based on the initial scaffold for further experimental testing.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. These methods can predict molecular geometry, energy, reactivity, and spectroscopic properties without the need for experimental data.

Quantum chemical methods like Density Functional Theory (DFT) can be used to perform a detailed analysis of the electronic properties of this compound. iosrjournals.org Calculations can determine the optimized molecular geometry, detailing bond lengths and angles with high precision. physchemres.org

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability, while a small gap indicates higher reactivity. Furthermore, the distribution of these orbitals shows the most likely sites for electrophilic and nucleophilic attack. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and oxygen atom, while the LUMO may be centered on the carboxylic acid group.

These calculations can also predict various spectroscopic properties. For example, vibrational frequencies can be computed to aid in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to help assign signals in experimental ¹H and ¹³C NMR spectra. researchgate.net

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates regions susceptible to electrophilic attack (e.g., phenyl ring) |

| LUMO Energy | Relatively Low | Indicates regions susceptible to nucleophilic attack (e.g., carbonyl carbon) |

| HOMO-LUMO Gap | Moderate | Indicator of overall chemical reactivity and kinetic stability |

| Dipole Moment | Non-zero | Reflects the molecule's overall polarity, influencing solubility and intermolecular interactions |

| Electrostatic Potential | Negative potential around oxygen atoms | Predicts sites for hydrogen bonding and interaction with positive charges |

This table outlines general predictions based on quantum chemical studies of analogous phenylacetic and phenoxyacetic acid derivatives. iosrjournals.orgphyschemres.org

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. The molecule has several rotatable bonds: around the ether linkage, the acetic acid side chain, and the puckering of the cyclopentyl ring. Conformational analysis aims to identify all possible stable structures (conformers) and determine their relative energies.

By systematically rotating the key dihedral angles and calculating the potential energy at each step, an energy landscape can be mapped. rsc.org This map reveals the low-energy, stable conformers, which are the most likely to exist at a given temperature, as well as the energy barriers for converting between them. Studies on similar molecules, such as 5-acetic acid hydantoin, have identified numerous stable conformers, with the most stable form not always being the one found in the crystalline state. uc.pt For this compound, the orientation of the carboxylic acid group (cis vs. trans) and the relative positioning of the cyclopentyl ring and the phenyl ring would be key determinants of the conformational landscape. Understanding which conformer is responsible for biological activity is crucial for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. semanticscholar.org By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, saving time and resources in the drug discovery process.

To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activities is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment). mdpi.com

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity. biointerfaceresearch.com For example, a QSAR model might reveal that high biological activity is correlated with high lipophilicity and the presence of a hydrogen bond donor at a specific position. Such a model for derivatives of this compound could guide the synthesis of new analogs by, for instance, suggesting modifications to the cyclopentyl group to alter lipophilicity or adding substituents to the phenyl ring to modulate electronic properties. mdpi.comnih.gov The predictive power of the QSAR model must be rigorously validated using both internal and external sets of compounds to ensure its reliability. biointerfaceresearch.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

| Constitutional | Molecular Weight, Atom Count | Molecular size and composition |